molecular formula C22H22N4O4S B2847809 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 1113102-18-3

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2847809
CAS No.: 1113102-18-3
M. Wt: 438.5
InChI Key: WKNPOMRKIBDDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 8-Methoxy and 3,5-dimethyl substituents on the pyrimidoindole ring, which influence electronic and steric properties.
  • A sulfanyl (-S-) bridge at position 2, linking the core to an acetamide group.

The sulfanyl-acetamide linkage is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition or receptor binding . The 2-methoxyphenyl group may modulate pharmacokinetics by balancing lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-25-16-10-9-13(29-3)11-14(16)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-15-7-5-6-8-17(15)30-4/h5-11H,12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNPOMRKIBDDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary components:

  • Pyrimido[5,4-b]indole core with methoxy, methyl, and oxo substituents.
  • Sulfanyl-acetamide side chain linked to a 2-methoxyphenyl group.

Synthesis of the Pyrimido[5,4-b]Indole Core

Indole Precursor Functionalization

The synthesis begins with a substituted indole derivative. 8-Methoxy-3,5-dimethylindole-2-carboxylic acid ethyl ester serves as a common precursor, synthesized via:

  • Step 1 : Condensation of 4-methoxy-2-methylaniline with ethyl acetoacetate under acidic conditions to form the indole backbone.
  • Step 2 : Methylation at the N3 position using methyl iodide in the presence of sodium hydride.

Pyrimidine Ring Annulation

The pyrimidine ring is constructed through cyclocondensation:

  • Reagents : Glycine ethyl ester and sodium ethoxide in ethanol.
  • Conditions : Reflux at 80°C for 12 hours, yielding 8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole-2-thiol as a key intermediate.
Table 1: Cyclization Reaction Optimization
Parameter Optimal Condition Yield (%) Source
Temperature 80°C 78
Base Sodium ethoxide 82
Solvent Ethanol 75

Introduction of the Sulfanyl-Acetamide Side Chain

Thiol Alkylation

The thiol group at position 2 of the pyrimidoindole core undergoes alkylation with 2-chloro-N-(2-methoxyphenyl)acetamide :

  • Reagents : Chloroacetic acid, 2-methoxyaniline, and HATU (coupling agent).
  • Conditions : DMF solvent, room temperature, 6 hours.

Mechanistic Considerations

  • The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the chloroacetamide intermediate.
  • Excess triethylamine is used to deprotonate the thiol and maintain reaction efficiency.

Final Coupling and Purification

Amide Bond Formation

The N-(2-methoxyphenyl)acetamide segment is synthesized separately and coupled to the pyrimidoindole-thiol intermediate:

  • Activation : Conversion of acetic acid to its acid chloride using thionyl chloride.
  • Coupling : Reaction with 2-methoxyaniline in dichloromethane, catalyzed by HATU.

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh).
  • Mobile Phase : Ethyl acetate/hexane (3:7 v/v).
  • Purity : >98% confirmed via HPLC (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

  • Advantage : Reduced reaction time (2 hours vs. 12 hours).
  • Conditions : 100°C, 300 W microwave irradiation.

Solid-Phase Synthesis

  • Support : Wang resin functionalized with the indole precursor.
  • Yield : 65–70%, with automated purification.

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Formation

  • Issue : Competing formation of [5,4-d] vs. [5,4-b] isomers.
  • Solution : Steric directing groups (e.g., methyl at C5) favor the desired regiochemistry.

Thiol Oxidation Mitigation

  • Precaution : Use of nitrogen atmosphere and antioxidant additives (e.g., BHT).

Scalability and Industrial Relevance

  • Batch Size : Demonstrated at 500 g scale with 72% overall yield.
  • Cost Drivers : HATU expense (alternatives: EDC/HOBt reduce cost by 40%).

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.

Reaction Reagents/Conditions Product
Oxidation to sulfoxideH₂O₂, mCPBA (meta-chloroperbenzoic acid)Sulfoxide derivative (C–S(=O)–C)
Oxidation to sulfoneExcess H₂O₂, KMnO₄ (acidic)Sulfone derivative (C–SO₂–C)

Research Findings :

  • Thioether oxidation is common in sulfur-containing heterocycles, altering electronic properties and bioactivity .
  • Sulfone derivatives typically exhibit enhanced metabolic stability compared to sulfoxides .

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid.

Reaction Reagents/Conditions Product
Acidic hydrolysisHCl (6M), reflux2-({8-Methoxy-3,5-Dimethyl-4-Oxo-Pyrimidoindol-2-yl}Sulfanyl)Acetic acid + 2-Methoxyaniline
Basic hydrolysisNaOH (2M), 80°CSodium salt of the carboxylic acid

Key Notes :

  • Hydrolysis kinetics depend on steric hindrance from the pyrimidoindole and methoxyphenyl groups .
  • Stability in physiological pH ranges (6–8) is critical for pharmaceutical applications .

Demethylation of Methoxy Groups

Methoxy groups can be demethylated to hydroxyl groups under strong acidic or Lewis acid conditions.

Reaction Reagents/Conditions Product
Demethylation at C8-methoxyBBr₃ (1M in DCM), 0°C → RT8-Hydroxy derivative
Demethylation at C2-methoxyHBr (48% in AcOH), reflux2-Hydroxyphenylacetamide derivative

Implications :

  • Demethylation enhances hydrogen-bonding capacity, potentially improving target binding .
  • Reaction selectivity depends on substituent electronic effects .

Reactivity of the Pyrimidoindole Core

The fused aromatic system and carbonyl groups participate in electrophilic substitution or reduction.

Reaction Reagents/Conditions Product
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted pyrimidoindole (position depends on directing groups)
Reduction of C4-oxo groupLiAlH₄, THF, reflux4-Hydroxy intermediate (unstable; may dehydrate)

Challenges :

  • Electron-donating methyl and methoxy groups deactivate the ring toward electrophilic attack .
  • Reduction of the carbonyl is sterically hindered by the fused indole system .

Stability and Degradation Pathways

  • Photodegradation : The sulfanyl group may undergo homolytic cleavage under UV light, generating thiyl radicals .
  • Thermal Stability : Decomposition above 200°C via cleavage of the acetamide bond (TGA data inferred from PubChem entries) .
  • pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media via hydrolysis .

Synthetic Modifications for Drug Development

Derivatives of this compound have been explored for kinase inhibition and antiparasitic activity:

Modification Biological Target Activity (IC₅₀)
Sulfone analogGPR84 receptor8.30 ± 0.35 pIC₅₀
Demethylated analogBcl-2 protein<10 µM (Jurkat cell cytotoxicity)

Structure-Activity Relationship (SAR) Insights :

  • Sulfur oxidation reduces cytotoxicity but improves metabolic stability .
  • Methoxy-to-hydroxy conversion enhances binding to hydrophobic pockets in enzyme targets .

Scientific Research Applications

Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism. This inhibition may have implications for metabolic disorders and obesity management .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structural features enable interaction with multiple biological targets, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

There is emerging evidence that this compound possesses antimicrobial activity against certain pathogens. Its efficacy could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for pathogen survival.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10μM10\mu M, suggesting potential as a chemotherapeutic agent .

Case Study 2: Metabolic Regulation

In a metabolic study involving diabetic rat models, administration of this compound resulted in improved glucose tolerance and reduced lipid accumulation in liver tissues. These findings support its role in metabolic regulation and potential application in diabetes treatment .

Mechanism of Action

The mechanism of action of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name Core Substituents Acetamide Substituent Key Differences & Implications References
Target Compound 8-OCH3, 3,5-CH3 2-OCH3-C6H4 Balanced lipophilicity; steric hindrance from 2-OCH3 may affect binding.
2-{[3-(4-Chlorophenyl)-4-Oxo-4,5-Dihydro-3H-Pyrimido[5,4-b]Indol-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide 4-Cl-C6H4 (at position 3) 3-OCH3-C6H4 Increased electronegativity (Cl) enhances lipophilicity; 3-OCH3 improves solubility.
2-[(3-Methyl-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-Yl)Sulfanyl]-N-[4-(Trifluoromethoxy)Phenyl]Acetamide 3-CH3 4-CF3O-C6H4 CF3O group boosts metabolic stability and hydrophobicity; potential for enhanced bioavailability.
N-(4-Ethylphenyl)-2-{[3-(3-Methoxyphenyl)-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl]Sulfanyl}Acetamide 3-(3-OCH3-C6H4) 4-CH2CH3-C6H4 Ethyl group increases hydrophobicity; 3-OCH3 may alter electronic distribution on the core.

Key Findings:

Substituent Effects on Lipophilicity :

  • The trifluoromethoxy group in significantly increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s 2-methoxyphenyl (logP ~2.8).
  • The 4-chlorophenyl derivative shows moderate lipophilicity but may exhibit higher cellular permeability due to halogenated aromaticity.

Methoxy groups generally improve aqueous solubility, as seen in the 3-OCH3 analog (water solubility ~15 µg/mL) .

Biological Activity Trends :

  • Pyrimidoindole derivatives with electron-withdrawing groups (e.g., Cl, CF3O) demonstrate enhanced enzyme inhibition (e.g., COX-2 IC50: 0.8 µM for CF3O analog vs. 2.1 µM for target compound) .
  • N-Alkyl substitutions (e.g., ethyl in ) correlate with improved membrane permeability but reduced target specificity.

Biological Activity

The compound 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide , often referred to as a pyrimidoindole derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 452.5 g/mol. Its structure includes a pyrimidoindole core, methoxy groups, and a sulfanyl-acetamide moiety that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24N4O4S
Molecular Weight452.5 g/mol
Core StructurePyrimidoindole
Functional GroupsMethoxy, Sulfanyl

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of Methoxy Groups : Methylation reactions using reagents like methyl iodide are employed.
  • Attachment of the Sulfanyl Group : This is done through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of pyrimidoindole derivatives. For instance, similar compounds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Cell Proliferation Inhibition : The compound has demonstrated significant cytotoxic effects on colorectal cancer cells (e.g., HCT116 and Caco-2), with studies indicating that it can block the cell cycle in the G2/M phase and induce apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway .
  • Mechanism of Action : The inhibition of key signaling pathways suggests that this compound may serve as a lead for further development in cancer therapy.

Antibacterial Activity

The sulfanyl group in the compound is associated with antibacterial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains:

  • In vitro Studies : Compounds related to this structure exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Study 1: Anticancer Activity Evaluation

A study assessed the anticancer potential of related pyrimidoindole derivatives against colorectal cancer cells. The findings indicated that these compounds inhibited cell growth significantly and induced apoptosis through specific signaling pathway modulation.

Cell LineIC50 (µM)Mechanism
HCT1163.7PI3K/AKT/mTOR inhibition
Caco-24.0Cell cycle arrest

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of sulfanyl-containing compounds derived from pyrimidoindoles. The results suggested that these compounds effectively inhibited bacterial growth at low concentrations.

Bacterial StrainMIC (µM)
Staphylococcus aureus8
Enterococcus faecalis6

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis involves multi-step protocols, typically starting with cyclization of the pyrimidoindole core (using reagents like potassium permanganate or hydrogen peroxide for oxidation steps) followed by sulfanyl and acetamide substitutions. Temperature control (e.g., 60–80°C for cyclization) and solvent selection (DMF or THF for polar intermediates) are critical. Yield optimization requires monitoring via TLC and HPLC, with final purification by column chromatography .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, acetamide carbonyl at ~170 ppm) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., calculated for C₂₄H₂₅N₄O₄S: 481.597 g/mol) .

Q. What are the key physicochemical properties relevant to in vitro assays?

  • Methodological Answer :

  • Solubility : Limited aqueous solubility; use DMSO stock solutions (≤10 mM) for biological testing. Solubility in organic solvents (e.g., ethanol, chloroform) is higher .
  • Stability : Degrades under UV light; store in amber vials at –20°C. Stable at pH 6–8 but hydrolyzes in acidic/basic conditions .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methyl groups) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs (e.g., replacing 8-methoxy with 7,8-dimethoxy groups). Biological assays (e.g., enzyme inhibition, cell viability) paired with molecular docking reveal that methoxy groups enhance hydrophobic interactions with target proteins, while methyl groups improve metabolic stability .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase inhibition) arise from assay conditions (e.g., ATP concentration, incubation time). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational tools predict target interactions and pharmacokinetics?

  • Methodological Answer :

  • Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR or CDK2).
  • ADMET Prediction : SwissADME estimates bioavailability (%F >50% for methoxy-substituted analogs) and CYP450 metabolism risks .

Q. How is metabolic stability assessed in preclinical models?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS.
  • Metabolite ID : HR-MS/MS identifies oxidation products (e.g., demethylation at the pyrimidine ring) .

Key Notes for Experimental Design

  • Controlled Variables : Temperature (±1°C), solvent purity (HPLC-grade), and reaction atmosphere (N₂ for moisture-sensitive steps) .
  • Negative Controls : Include analogs lacking sulfanyl or acetamide groups to isolate functional group contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.